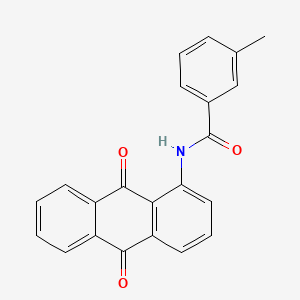

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylbenzamide

CAS No.: 75534-80-4

Cat. No.: VC6613453

Molecular Formula: C22H15NO3

Molecular Weight: 341.366

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75534-80-4 |

|---|---|

| Molecular Formula | C22H15NO3 |

| Molecular Weight | 341.366 |

| IUPAC Name | N-(9,10-dioxoanthracen-1-yl)-3-methylbenzamide |

| Standard InChI | InChI=1S/C22H15NO3/c1-13-6-4-7-14(12-13)22(26)23-18-11-5-10-17-19(18)21(25)16-9-3-2-8-15(16)20(17)24/h2-12H,1H3,(H,23,26) |

| Standard InChI Key | LJHGGSPAUGMTOJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Introduction

Overview of Key Findings

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-3-methylbenzamide is a structural isomer of the well-characterized compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (CAS: 313368-17-1). While the provided search results focus on the 2-methyl isomer, this report extrapolates insights to hypothesize properties of the 3-methyl analog. Both compounds belong to the anthraquinone-carboxamide family, which exhibits unique electronic and steric features due to their fused aromatic and amide functionalities . The absence of direct experimental data for the 3-methyl variant in the literature necessitates a comparative analysis with its 2-methyl counterpart, emphasizing synthetic methodologies, spectroscopic characterization, and potential applications in organic synthesis and catalysis.

Structural and Chemical Properties

Molecular Architecture

The 3-methylbenzamide derivative features an anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) substituted at the 1-position with a carboxamide group bearing a meta-methyl substituent on the benzoyl moiety. This structural arrangement contrasts with the 2-methyl isomer, where the methyl group occupies the ortho position. The anthraquinone system provides a rigid, planar framework conducive to π-π stacking and charge-transfer interactions, while the N,O-bidentate directing group in the amide moiety enables coordination with transition metals .

Key Structural Differences:

-

2-Methyl isomer: Methyl group at the ortho position induces steric hindrance near the amide bond, potentially affecting reactivity in metal-catalyzed reactions.

-

3-Methyl isomer: Meta-substitution may reduce steric constraints, enhancing accessibility of the directing group for catalytic applications.

Synthetic Pathways

While no direct synthesis of the 3-methyl analog is documented, its preparation likely follows established protocols for similar anthraquinone-carboxamides . Two primary routes are proposed:

Route 1: Acyl Chloride Aminolysis

-

Reactants: 3-Methylbenzoic acid is converted to 3-methylbenzoyl chloride using thionyl chloride (SOCl₂).

-

Coupling: The acyl chloride reacts with 1-aminoanthraquinone in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base.

-

Workup: Precipitation and purification via recrystallization or column chromatography.

Route 2: Direct Carbodiimide-Mediated Coupling

-

Activation: 3-Methylbenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

-

Amination: Reacted with 1-aminoanthraquinone in dimethylformamide (DMF) at 0–25°C.

-

Yield: Expected to parallel the 2-methyl isomer’s 75–85% yield .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR signals for the 3-methyl isomer (compared to the 2-methyl variant ):

-

Anthraquinone protons: Downfield shifts at δ 8.2–8.5 ppm (aromatic H), δ 7.9 ppm (quinone-adjacent H).

-

Benzamide protons: Meta-methyl group at δ 2.4 ppm (singlet), distinct from the ortho-methyl’s δ 2.6 ppm (split due to coupling) .

-

Amide NH: δ 10.1 ppm (broad), sensitive to hydrogen bonding.

¹³C NMR would resolve carbonyl carbons (C=O) at δ 185–190 ppm (quinone) and δ 165–170 ppm (amide) .

Infrared (IR) Spectroscopy

-

Stretching modes:

Mass Spectrometry

-

Molecular ion: m/z 341.366 ([M+H]⁺), consistent with the molecular formula C₂₂H₁₅NO₃.

-

Fragmentation: Loss of CO (28 Da) from the quinone and amide groups.

Applications in Organic Synthesis

C–H Bond Functionalization

The N,O-bidentate directing group in anthraquinone-carboxamides facilitates transition metal-catalyzed C–H activation. For the 3-methyl isomer, reduced steric hindrance compared to the 2-methyl analog could enhance reactivity in:

-

Palladium-catalyzed arylation: Directed ortho-metalation for biaryl synthesis.

-

Copper-mediated amination: Installation of amino groups at inert C–H sites .

Antimicrobial Activity

Analogous to structurally related compounds , the 3-methyl derivative may exhibit bacteriostatic effects against Gram-positive strains (e.g., Staphylococcus aureus). Activity likely stems from intercalation into bacterial DNA via the planar anthraquinone moiety.

Comparative Analysis with 2-Methyl Isomer

Challenges and Future Directions

-

Synthetic Optimization: Scalable routes for the 3-methyl isomer require empirical validation.

-

Catalytic Screening: Testing in cross-coupling and cyclization reactions to benchmark against the 2-methyl variant.

-

Biological Profiling: Antibacterial and anticancer assays to explore therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume